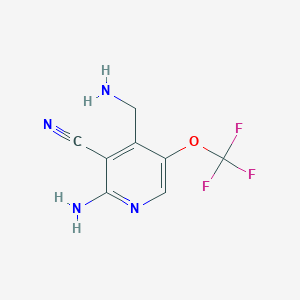
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a complex organic compound characterized by the presence of amino, aminomethyl, trifluoromethoxy, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethoxy)-6-benzothiazolecarboxylic acid
- 2-Amino-2-(trifluoromethoxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8F3N3O
- Molecular Weight : 221.17 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds have shown promising results against various human tumor cell lines.
-
Mechanism of Action
- Microtubule Disruption : Studies have demonstrated that certain derivatives lead to microtubule disruption, which is crucial for cancer cell proliferation and survival. This disruption can result in cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Anti-Angiogenic Effects : Compounds similar to this compound have also shown anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need for growth .
-
Case Studies
- In a study involving a series of 2-amino derivatives, certain compounds exhibited high antiproliferative activities against a panel of eight human tumor cell lines. Notably, one derivative demonstrated an IC50 value of 0.15 µM against EA.hy926 cells, indicating potent activity .
- Another study highlighted that specific substitutions on the aromatic ring significantly influenced the biological activity, with trifluoromethyl groups enhancing potency against certain cancer types .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | EA.hy926 | 0.15 | Microtubule disruption |
| Compound B | HCT-116 | 0.04 | G2/M phase arrest |
| Compound C | MCF-7 | 0.40 | Anti-angiogenic effects |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. The presence of the trifluoromethoxy group has been linked to increased lipophilicity and improved interactions with biological targets, enhancing cytotoxicity against cancer cells .
Additionally, research into protein methyltransferase inhibitors has revealed that modifications similar to those found in this compound can lead to significant therapeutic effects in cancer treatment by altering cellular pathways involved in tumor growth .
Properties
Molecular Formula |
C8H7F3N4O |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-amino-4-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7F3N4O/c9-8(10,11)16-6-3-15-7(14)5(2-13)4(6)1-12/h3H,1,12H2,(H2,14,15) |
InChI Key |
QLPMCYQCJURYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)C#N)CN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















